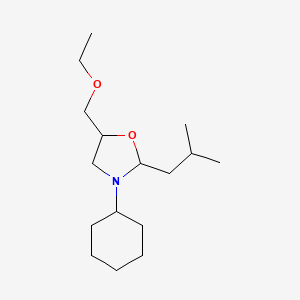
Acetic acid;(3-thiophen-3-ylphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;(3-thiophen-3-ylphenyl)methanol is a compound that combines the properties of acetic acid and a thiophene derivative Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar The thiophene derivative, (3-thiophen-3-ylphenyl)methanol, is an organosulfur compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(3-thiophen-3-ylphenyl)methanol typically involves the esterification of 3-thiophene acetic acid with methanol. The reaction is carried out under reflux conditions with the presence of a strong acid catalyst such as concentrated sulfuric acid to prevent extensive oxidative decomposition of the carboxyl group through polymerization . The excess methanol is removed by evaporation, and the solution is extracted using diethyl ether.
Industrial Production Methods
Industrial production of acetic acid is primarily achieved through the carbonylation of methanol via the Monsanto process. This process involves three main steps: the reaction of methanol with hydrogen iodide to form methyl iodide, the carbonylation of methyl iodide with carbon monoxide to form acetyl iodide, and the hydrolysis of acetyl iodide to produce acetic acid .
化学反应分析
Types of Reactions
Acetic acid;(3-thiophen-3-ylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in acetic acid can be reduced to form alcohols.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophene derivatives.
科学研究应用
Acetic acid;(3-thiophen-3-ylphenyl)methanol has several scientific research applications:
作用机制
The mechanism of action of acetic acid;(3-thiophen-3-ylphenyl)methanol involves its interaction with molecular targets and pathways:
相似化合物的比较
Similar Compounds
Thiophene-2-acetic acid: Another isomer of thiophene acetic acid with similar properties but different structural arrangement.
Methyl acetate: An ester of acetic acid with methanol, used as a solvent in various industrial applications.
Uniqueness
Acetic acid;(3-thiophen-3-ylphenyl)methanol is unique due to its combination of acetic acid and a thiophene derivative, which imparts both acidic and aromatic properties. This dual functionality makes it versatile for applications in different fields, from materials science to pharmaceuticals.
属性
CAS 编号 |
89929-86-2 |
|---|---|
分子式 |
C13H14O3S |
分子量 |
250.32 g/mol |
IUPAC 名称 |
acetic acid;(3-thiophen-3-ylphenyl)methanol |
InChI |
InChI=1S/C11H10OS.C2H4O2/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11;1-2(3)4/h1-6,8,12H,7H2;1H3,(H,3,4) |
InChI 键 |
XJYKOAFRZRIIIW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.C1=CC(=CC(=C1)C2=CSC=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-7-phenyl-4H-[1,2,4]triazino[4,3-b][1,2,4]triazin-4-one](/img/structure/B14390854.png)
![[4-Oxo-5-(piperidin-1-yl)-1,3-thiazolidin-2-ylidene]acetic acid](/img/structure/B14390876.png)
![Trimethyl[(1-propoxybut-1-en-1-yl)oxy]silane](/img/structure/B14390879.png)
![2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine](/img/structure/B14390892.png)
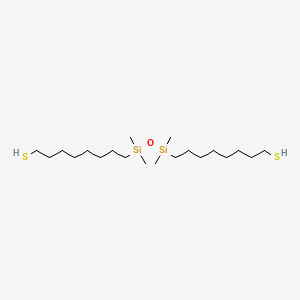
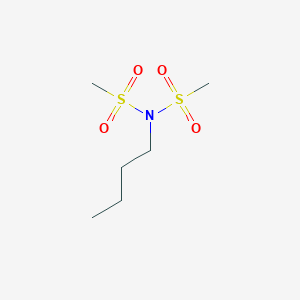
![2-[(2-Chloroprop-2-en-1-yl)(ethyl)amino]ethan-1-ol](/img/structure/B14390914.png)


![6-Phenyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14390930.png)
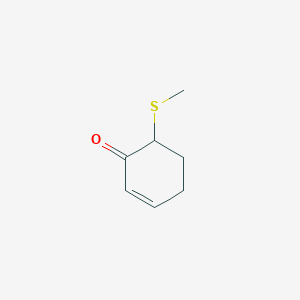
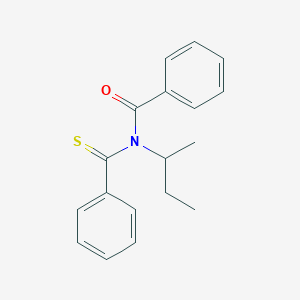
![2-[(2-Chlorophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14390936.png)
